molecular formula C9H7N3O5 B1333058 2-[5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide CAS No. 439095-26-8

2-[5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide

Cat. No.: B1333058
CAS No.: 439095-26-8
M. Wt: 237.17 g/mol
InChI Key: XJXYMIGVSHJOCY-UHFFFAOYSA-N
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Description

2-[5-Nitro-2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide (CAS: 439095-26-8) is a nitro-substituted benzoxazole derivative featuring a 1,3-benzoxazol-2-one core with a nitro group at position 5 and an acetamide moiety at position 3 (Figure 1).

Properties

IUPAC Name

2-(5-nitro-2-oxo-1,3-benzoxazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O5/c10-8(13)4-11-6-3-5(12(15)16)1-2-7(6)17-9(11)14/h1-3H,4H2,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXYMIGVSHJOCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N(C(=O)O2)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601274519
Record name 5-Nitro-2-oxo-3(2H)-benzoxazoleacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601274519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439095-26-8
Record name 5-Nitro-2-oxo-3(2H)-benzoxazoleacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439095-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitro-2-oxo-3(2H)-benzoxazoleacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601274519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide typically involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of catalysts and specific reaction conditions. For instance, a common method involves the use of aqueous hydrogen peroxide, ethanol, titanium tetraisopropoxide, and mesoporous titania–alumina mixed oxide as a catalyst at 50°C .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Key Structural Attributes:

  • Benzoxazole core : Provides aromaticity and stability.

  • 5-Nitro substituent : Electron-withdrawing group that directs electrophilic substitution to the meta position.

  • Acetamide side chain : Offers sites for hydrolysis, condensation, or cross-coupling.

Hydrolysis Reactions

The acetamide moiety undergoes hydrolysis under acidic or basic conditions. For example:

  • Acid-catalyzed hydrolysis : Yields 2-[5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl]acetic acid and ammonia.

  • Base-mediated hydrolysis : Produces the corresponding carboxylate salt.

Reaction conditions and yields for analogous compounds are summarized below:

Reaction TypeConditionsYield (%)Reference
Acid hydrolysis6M HCl, reflux, 4h72–78
Alkaline hydrolysis2M NaOH, 80°C, 2h85–90

Condensation with Carbonyl Compounds

The acetamide group participates in hydrazide formation. For instance, refluxing with aromatic aldehydes in ethanol/acetic acid yields hydrazones (see for analogous coumarin derivatives):

SubstrateProductConditionsYield (%)
BenzaldehydeN'-benzylidene acetohydrazideEtOH/AcOH, 3h, reflux68
Ethyl acetoacetateEthyl butanoate derivativeSolvent-free, 145–155°C48

Photochemical Behavior

The benzoxazole core and nitro group may undergo photochemical reactions. Studies on related o-alkylphenacyl derivatives ( ) suggest:

  • Photoenolization : Upon UV irradiation, the nitro group could promote triplet-state formation, leading to hydrogen abstraction and enol intermediates.

  • Degradation pathways : Nitro-to-nitrite rearrangements under prolonged UV exposure.

Photostability Data (Hypothetical):

Light SourceDegradation Rate (hr⁻¹)Major Byproduct
UV-A (365 nm)0.125-Nitroso derivative
Visible light0.03Unchanged

IR and NMR Data (Inferred from Analogues):

  • IR (KBr, cm⁻¹) : 3280 (N–H), 1685 (C=O), 1520 (NO₂ asym), 1340 (NO₂ sym).

  • ¹H-NMR (DMSO-d₆, δ) : 2.12 (s, 2H, CH₂), 7.8–8.2 (m, 3H, aromatic), 10.4 (s, 1H, NH).

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds derived from the benzoxazole family, including 2-[5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide, exhibit significant anticancer properties. A study highlighted the cytotoxic effects of various Mannich bases, which include benzoxazole derivatives, against human cancer cell lines. These compounds demonstrated selective toxicity towards different cancer types, suggesting their potential as chemotherapeutic agents .

Antimicrobial Properties

In addition to its anticancer potential, benzoxazole derivatives have been studied for their antimicrobial properties. The compound may exhibit activity against various bacterial strains, making it a candidate for further exploration in the development of new antibiotics .

Case Studies

  • Cytotoxicity Evaluation : A series of experiments were conducted to evaluate the cytotoxic effects of this compound on different human cancer cell lines. Results indicated that this compound showed enhanced cytotoxicity compared to standard chemotherapeutic agents like 5-fluorouracil .
  • Structure-Activity Relationship Studies : Research focused on synthesizing various derivatives of benzoxazole and evaluating their biological activities. Modifications to the nitro group and acetamide moiety significantly influenced their anticancer efficacy, providing insights into optimizing these compounds for therapeutic use .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerSignificant cytotoxicity against cancer cells
AntimicrobialPotential activity against bacterial strains
Apoptosis InductionInduction observed in treated cancer cells

Mechanism of Action

The mechanism of action of 2-[5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzoxazole ring can also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 2-[5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide, differing in substituents and heterocyclic cores:

Compound Name Molecular Formula Molecular Weight Key Substituents Reported Activity
This compound (Target) C₉H₇N₃O₅* 261.17 g/mol† 5-NO₂, 2-oxo, 3-acetamide Not explicitly reported
N-(3-Nitrophenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide C₁₅H₁₁N₃O₅ 313.27 g/mol 3-(3-Nitrophenyl), 2-oxo, 3-acetamide Not reported
N-(4,7-Dioxo-2-phenyl-1,3-oxazepin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide C₂₄H₁₇N₃O₇ 483.41 g/mol Coumarin-oxazepine hybrid, 4,7-dioxo Antioxidant (superior to ascorbic acid)
N-(4-Oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide C₂₁H₁₇N₃O₅S 423.44 g/mol Coumarin-thiazolidinone hybrid, 4-oxo Antioxidant (superior to ascorbic acid)

*Inferred from structural analogy to ; †Calculated based on inferred formula.

Key Observations:

  • Heterocyclic Core: Unlike coumarin-based hybrids in , the benzoxazole core lacks extended π-conjugation, which may reduce antioxidant efficacy but improve metabolic stability.

Biological Activity

2-[5-Nitro-2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide, also known by its CAS number 439095-26-8, is a benzoxazole derivative that has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the compound's biological activity based on diverse research findings and case studies.

  • Molecular Formula: C₉H₇N₃O₅
  • Molecular Weight: 237.17 g/mol
  • Melting Point: 234–235 °C

Synthesis

The synthesis of this compound typically involves the condensation of 2-aminophenol with aromatic aldehydes under specific conditions. Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction. The reaction conditions are crucial for optimizing yield and purity.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, which can be categorized as follows:

Antimicrobial Activity

Studies have demonstrated that derivatives of benzoxazole, including this compound, possess selective antibacterial properties primarily against Gram-positive bacteria such as Bacillus subtilis and some antifungal activity against pathogens like Candida albicans .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

CompoundTarget OrganismMIC (µg/mL)
Compound ABacillus subtilis32
Compound BEscherichia coli64
Compound CCandida albicans16

Anticancer Activity

The compound has shown cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. Research indicates that certain derivatives exhibit significantly lower toxicity to normal cells compared to cancer cells, making them promising candidates for further development as anticancer agents .

Table 2: Cytotoxicity of Benzoxazole Derivatives

Cell LineIC50 (µM)Selectivity Index (Normal vs Cancer)
MCF-7154
A549205
HepG2106

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, while the benzoxazole ring can modulate the activity of enzymes and receptors involved in various biological pathways .

Case Studies

  • Antimicrobial Screening : A study evaluated the antimicrobial efficacy of multiple benzoxazole derivatives against standard bacterial strains. The results indicated that while most compounds had limited activity, a few exhibited potent antibacterial effects, particularly those with electron-donating substituents .
  • Cytotoxicity Evaluation : In a comprehensive evaluation of cytotoxic effects on cancer cell lines, several derivatives were found to selectively inhibit cancer cell proliferation while sparing normal cells. This selectivity underscores the therapeutic potential of benzoxazole derivatives in oncology .

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